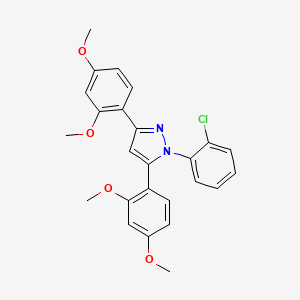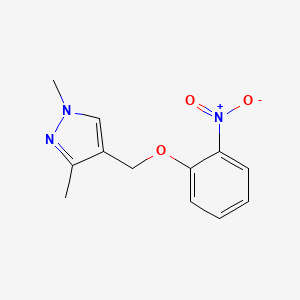![molecular formula C22H20N4O2 B10917942 1-ethyl-N-(3-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917942.png)
1-ethyl-N-(3-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N~4~-(3-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-ETHYL-N~4~-(3-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl and methoxyphenyl groups: These groups are usually introduced via substitution reactions using suitable reagents.
Ethylation and carboxamide formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-ETHYL-N~4~-(3-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups, using appropriate nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-ETHYL-N~4~-(3-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(3-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-ETHYL-N~4~-(3-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:
1-ETHYL-N~4~-(3-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but may have different substituents.
Other pyrazolo[3,4-b]pyridine derivatives: These compounds may have variations in the substituents attached to the core structure, leading to differences in their chemical and biological properties.
The uniqueness of 1-ETHYL-N~4~-(3-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N4O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-ethyl-N-(3-methoxyphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20N4O2/c1-3-26-21-19(14-23-26)18(13-20(25-21)15-8-5-4-6-9-15)22(27)24-16-10-7-11-17(12-16)28-2/h4-14H,3H2,1-2H3,(H,24,27) |
InChI Key |
ICODMTXHJFENMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10917863.png)



![5-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917899.png)
![2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10917901.png)

![5-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917910.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917912.png)
![1-benzyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917918.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917919.png)
![6-(3,4-dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10917925.png)
![N-(3-ethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917927.png)
![N-(3,4-dimethylphenyl)-1-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10917937.png)
